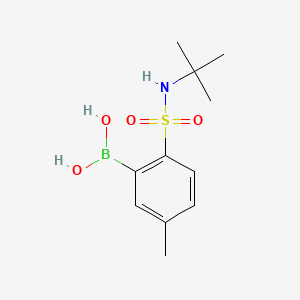

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid

Übersicht

Beschreibung

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, being a boronic acid derivative, is likely to interact with its targets through covalent bonding. The boron atom in boronic acids can form reversible covalent bonds with biological molecules, particularly those containing hydroxyl groups . This allows boronic acids to modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium complexes .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally sensitive to ph and can undergo hydrolysis, particularly at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The ability of boronic acids to form covalent bonds with biological molecules can lead to modulation of various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they can undergo hydrolysis, particularly at physiological pH . Additionally, the presence of other reactive species in the environment could potentially interact with the compound and affect its action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid typically involves the reaction of 2-amino-5-methylphenylboronic acid with tert-butylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Coupling Reactions: The compound is highly valuable in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases such as sodium hydroxide for substitution reactions. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include boronic esters, biaryl compounds, and various substituted phenyl derivatives, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology

In biological research, boronic acids are known for their ability to bind to diols, making them useful in the study of carbohydrate interactions and as potential inhibitors of enzymes that interact with sugar molecules.

Medicine

In medicine, boronic acid derivatives have been explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes. The compound’s ability to form reversible covalent bonds with active site residues makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials and as a reagent in various chemical processes, including the production of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other boronic acids such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid. These compounds share the boronic acid functional group but differ in their substituents and overall structure.

Uniqueness

What sets (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid apart is the presence of the tert-butylsulfamoyl group, which imparts unique steric and electronic properties. This makes the compound particularly useful in specific synthetic applications where these properties are advantageous.

Biologische Aktivität

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Target Interactions

The compound interacts primarily with enzymes and receptors through reversible covalent bonding, particularly with those containing hydroxyl groups in their active sites. This interaction allows for inhibition of enzymatic activity, which is crucial for various cellular processes.

Mode of Action

The primary mode of action involves the formation of stable complexes with target enzymes, leading to inhibition. This is especially relevant in the context of proteases and kinases, where the compound can modulate signaling pathways and gene expression.

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain proteases and kinases. For instance, studies have shown that it can inhibit the activity of ADAMTS7, an enzyme linked to atherosclerosis progression, with an value indicating its potency .

| Compound | ADAMTS7 (nM) | ADAMTS5 (nM) |

|---|---|---|

| 1 | 50 ± 20 | 3.0 ± 1.1 |

| 2 | 380 ± 10 | 3.0 ± 0.6 |

| 3 | 40 ± 10 | 6.0 ± 1.0 |

| 4 | 220 ± 80 | 9.0 ± 1.0 |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

Cellular Effects

The compound influences cellular metabolism by altering phosphorylation states of key proteins involved in signaling pathways, which can lead to changes in cell function and gene expression .

Pharmacokinetics and Metabolism

Absorption and Distribution

this compound is generally well-absorbed and distributed throughout the body. Its pharmacokinetic profile suggests that it can effectively reach target tissues where it exerts its biological effects .

Metabolic Pathways

The compound interacts with various metabolic pathways, influencing enzyme activity and metabolic flux within cells. It has been noted that different dosages can lead to varying effects on metabolism, highlighting the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids similar to this compound:

- Cancer Therapeutics : Boronic acids have been investigated for their potential in cancer therapy due to their ability to inhibit proteasome activity, leading to apoptosis in cancer cells .

- Diabetes Research : The compound's ability to bind diols makes it a candidate for studying carbohydrate interactions, which is crucial for understanding insulin signaling mechanisms .

Eigenschaften

IUPAC Name |

[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYIPZEQVPQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716585 | |

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183000-60-4 | |

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.